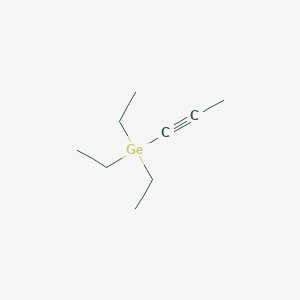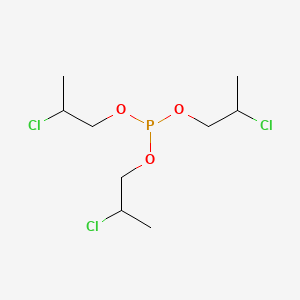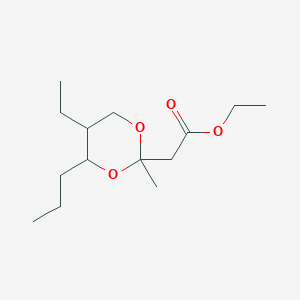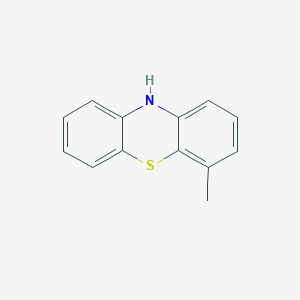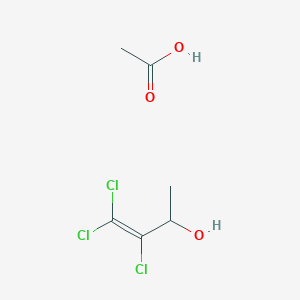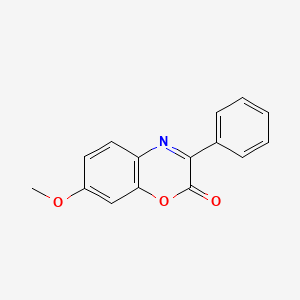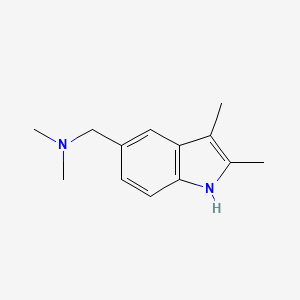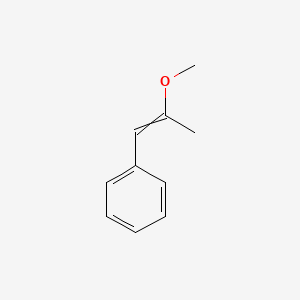
Benzene, (2-methoxy-1-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (2-methoxy-1-propenyl)-: is an organic compound with the molecular formula C10H12O and a molecular weight of 148.2017 g/mol . It is also known by its stereoisomeric forms, such as (Z)-2-Methoxy-1-phenylpropene . This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a propenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-methoxy-1-propenyl)- typically involves the reaction of benzene derivatives with appropriate methoxy and propenyl substituents. One common method is the electrophilic aromatic substitution, where benzene reacts with methoxy and propenyl electrophiles under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired stereoisomeric form and the scale of production .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, (2-methoxy-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or acids.
Reduction: This can result in the hydrogenation of the propenyl group to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of 2-methoxy-1-propylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, (2-methoxy-1-propenyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of methoxy and propenyl substituents on biological activity. It may also be explored for its potential therapeutic properties .
Industry: In the industrial sector, Benzene, (2-methoxy-1-propenyl)- is used in the production of fragrances and flavoring agents. Its unique chemical structure makes it valuable in the formulation of various consumer products .
Mecanismo De Acción
The mechanism of action of Benzene, (2-methoxy-1-propenyl)- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron donation, while the propenyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Benzene, (2-methoxy-2-propenyl)-: Similar structure but different position of the propenyl group.
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Contains an additional methoxy group.
Benzene, (2-methyl-1-propenyl)-: Contains a methyl group instead of a methoxy group.
Uniqueness: Benzene, (2-methoxy-1-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
10573-32-7 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
2-methoxyprop-1-enylbenzene |
InChI |
InChI=1S/C10H12O/c1-9(11-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clave InChI |
NYXONXCTWDTZDP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


